2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique cyclopropane structure fused with a thiophene ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in synthetic chemistry.
The compound is derived from thiophene, a five-membered aromatic ring containing sulfur, which is known for its stability and reactivity in organic synthesis. The cyclopropane moiety contributes to the compound's distinctive properties, making it a subject of study in medicinal and organic chemistry.
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid belongs to the class of carboxylic acids and is categorized under thiophene derivatives. Its molecular formula is , with a molecular weight of approximately 168.22 g/mol.
The synthesis of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves several methods, including:
The cyclopropanation reaction can be performed under various conditions, typically at temperatures ranging from 20°C to 80°C, with pH levels maintained between 5 and 12 to ensure optimal yields . The use of inert solvents such as toluene or dichloroethane is common to prevent unwanted side reactions.
The structure of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid features:
The compound's structure can be represented as follows:
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
These reactions are essential for modifying the compound's structure for further applications in pharmaceuticals and agrochemicals.
The mechanism of action for 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific biological targets. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research indicates that this compound may help modulate oxidative stress pathways, potentially reducing cellular damage caused by reactive oxygen species (ROS) .
| Property | Value |
|---|---|
| Molecular Formula | C8H8O2S |
| Molecular Weight | 168.22 g/mol |
| Solubility | Soluble in ethanol |
| Stability | Stable under standard conditions |
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has several applications:
Through these diverse applications, 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid continues to be a significant compound in both research and industrial fields.
Transition metal catalysis enables efficient cyclopropane ring formation adjacent to thiophene. Key methods include:
Table 1: Transition Metal-Catalyzed Cyclopropanation Approaches
| Method | Catalyst System | Key Advantages | Thiophene Compatibility |
|---|---|---|---|
| Simmons-Smith | Et₂Zn/CH₂I₂ | Directing group enhancement | Moderate (requires directing groups) |
| Rh(II)-Carbene Addition | Rh₂(OAc)₄ | Broad functional group tolerance | High |
| Cu(I)-Chiral Complexes | Cu(I)/Bisoxazoline ligands | Enantioselectivity (>90% ee) | Moderate (limited literature) |
MIRC reactions construct cyclopropanes through sequential Michael addition and ring closure. Two subtypes are pivotal:
Late-stage coupling of preformed cyclopropanes with thiophenes offers modularity:
Table 2: Thiophene-Cyclopropane Coupling Methods
| Strategy | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 60–85% | Cyclopropane ring stability |
| Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride, AlCl₃, DCM | 40–75% | Regioselectivity and ring opening |
| Halogen Exchange | 3-Bromothiophene, n-BuLi, then cyclopropane electrophile | 55–70% | Lithiation regiochemistry |
Stereoselectivity relies on chiral inducers at three levels:
Table 3: Key Identifiers for 2-(Thiophen-3-yl)cyclopropane-1-carboxylic Acid
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1157562-44-1 | [2] |
| Molecular Formula | C₉H₁₀O₂S | [2] [5] |
| Molecular Weight | 182.24 g/mol | [2] |
| SMILES | O=C(C1C(C2=C(C)C=CS2)C1)O | [2] |
| Key Synthesis Strategies | MIRC, Transition Metal Catalysis, Cross-Coupling | [1] [5] |
This compound exemplifies the synergy between strained carbocycles and heteroaromatic systems. Advances in asymmetric catalysis and cross-coupling will further streamline its synthesis for high-value applications.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2